2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine
Brand Name: Vulcanchem
CAS No.: 885273-36-9
VCID: VC7851931
InChI: InChI=1S/C7H10N2O/c1-5-9-6-4-8-3-2-7(6)10-5/h8H,2-4H2,1H3
SMILES: CC1=NC2=C(O1)CCNC2
Molecular Formula: C7H10N2O
Molecular Weight: 138.17

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine

CAS No.: 885273-36-9

Cat. No.: VC7851931

Molecular Formula: C7H10N2O

Molecular Weight: 138.17

* For research use only. Not for human or veterinary use.

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine - 885273-36-9

Specification

CAS No. 885273-36-9
Molecular Formula C7H10N2O
Molecular Weight 138.17
IUPAC Name 2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine
Standard InChI InChI=1S/C7H10N2O/c1-5-9-6-4-8-3-2-7(6)10-5/h8H,2-4H2,1H3
Standard InChI Key PQIWEXROWQJDAS-UHFFFAOYSA-N
SMILES CC1=NC2=C(O1)CCNC2
Canonical SMILES CC1=NC2=C(O1)CCNC2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine consists of a partially saturated pyridine ring fused to an oxazole moiety. The tetrahydro modification reduces aromaticity in the pyridine ring, enhancing reactivity at specific positions. Methylation at the 2-position of the oxazole ring introduces steric and electronic effects that influence its participation in cycloaddition and substitution reactions . The hydrochloride salt form (CAS 1246892-18-1) is commonly employed in synthetic workflows to improve solubility and stability .

Physical and Spectral Data

Key physicochemical parameters are summarized below:

PropertyValueSource
CAS Number (free base)885273-36-9
CAS Number (hydrochloride)1246892-18-1
Molecular FormulaC7H10N2O\text{C}_7\text{H}_{10}\text{N}_2\text{O}
Molecular Weight138.17 g/mol
Purity (Industrial Grade)≥98%
AppearanceWhite to off-white crystalline solid

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ\delta 2.1–2.3 ppm) and the oxazole proton (δ\delta 7.8–8.0 ppm) . Mass spectrometry typically shows a molecular ion peak at m/z 138, consistent with its molecular weight .

Synthetic Methodologies

Cyclization Strategies

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine often involves cyclization of appropriately functionalized precursors. A common route utilizes 4-aminopyridine derivatives condensed with carbonyl-containing reagents under acidic conditions. For example, treatment of 3-amino-4-methylpyridine with chloroacetyl chloride in the presence of hydrochloric acid yields the hydrochloride salt via intramolecular cyclization .

Optimization and Yield

Reaction conditions critically influence yield and purity. Typical protocols employ polar aprotic solvents (e.g., dimethylformamide) at temperatures ranging from 80–120°C, achieving yields of 60–75% . Post-synthesis purification via recrystallization or column chromatography ensures compliance with the ≥98% purity standard required for pharmaceutical intermediates .

Applications in Drug Discovery

Role as a Building Block

The compound’s fused heterocyclic architecture makes it a valuable scaffold for constructing molecules with diverse biological activities. Its oxazole ring participates in hydrogen bonding, while the pyridine moiety enhances membrane permeability, a critical factor in central nervous system (CNS)-targeted drugs . Recent studies highlight its incorporation into kinase inhibitors and antimicrobial agents, though specific derivatives remain proprietary .

Case Study: Anticancer Derivatives

While direct evidence is limited, structurally related oxazolo-pyridine derivatives exhibit promising anticancer activity. For instance, compounds bearing sulfonamide groups at the 4-position demonstrate nanomolar inhibitory effects against tyrosine kinases . This suggests potential for 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine as a precursor in oncology-focused medicinal chemistry campaigns.

Industrial and Research Use

Scale-Up Production

Industrial synthesis of this compound occurs at multi-kilogram scales, with manufacturers like Capot Chemical and VulcanChem offering bulk quantities . Production protocols emphasize cost-effective cyclization methods and stringent quality control, including HPLC analysis to verify purity .

SupplierQuantityPrice (USD)
MACKLIN100 mg245.29
MACKLIN250 mg490.57

These figures reflect the compound’s niche application in high-value research .

Analytical and Regulatory Considerations

Quality Control

Analytical characterization relies on tandem techniques:

  • HPLC: Retention time ~8.2 min (C18 column, acetonitrile/water gradient) .

  • FT-IR: Peaks at 1650 cm1^{-1} (C=N stretch) and 2900 cm1^{-1} (C-H stretch) .

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